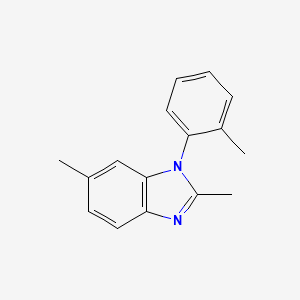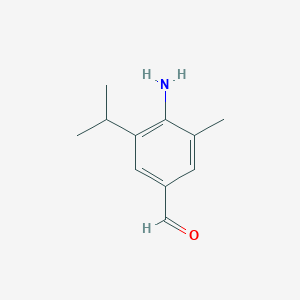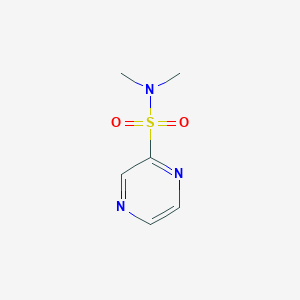![molecular formula C8H8F3NO B13980678 [5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13980678.png)
[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol is an organic compound with the molecular formula C7H6F3NO. It is a white or off-white solid that is soluble in organic solvents such as ether, methanol, and dichloromethane . This compound is commonly used as a reagent and catalyst in organic synthesis, particularly in fluorination reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol can be achieved through the reaction of 5-trifluoromethylpyridine with methanol under appropriate reaction conditions . The reaction typically involves the use of a catalyst and may require specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice .
Major Products Formed
Major products formed from these reactions include trifluoromethyl-substituted aldehydes, carboxylic acids, and other derivatives that retain the pyridine ring structure .
Applications De Recherche Scientifique
[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors effectively . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and alcohols, such as:
Uniqueness
What sets [5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol apart is its specific substitution pattern, which imparts unique chemical and physical properties.
Propriétés
Formule moléculaire |
C8H8F3NO |
|---|---|
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
[5-methyl-2-(trifluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H8F3NO/c1-5-2-6(4-13)7(12-3-5)8(9,10)11/h2-3,13H,4H2,1H3 |
Clé InChI |
MIIOPRGWXARKOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid](/img/structure/B13980604.png)

![6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13980607.png)





![2-(2-(4-aminopiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile hydrochloride](/img/structure/B13980655.png)

![Ethyl 2-benzyl-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13980659.png)

![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid](/img/structure/B13980667.png)
